molecular formula C9H20ClNO2S B1412683 4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride CAS No. 2202948-75-0

4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride

Cat. No.: B1412683
CAS No.: 2202948-75-0
M. Wt: 241.78 g/mol
InChI Key: CVCGAAQZQPQTCC-UHFFFAOYSA-N
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Description

4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a cyclohexylamine group attached to an ethanesulfonylmethyl moiety, forming a hydrochloride salt. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride typically involves the reaction of cyclohexylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexylamine derivatives.

Scientific Research Applications

4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexylamine moiety may also interact with biological membranes, affecting their function and permeability.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features but lacking the sulfonyl group.

    Ethanesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.

    Cyclohexylsulfonyl chloride: Another sulfonyl derivative with a cyclohexyl group.

Uniqueness: 4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride is unique due to the combination of the cyclohexylamine and ethanesulfonylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(ethylsulfonylmethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S.ClH/c1-2-13(11,12)7-8-3-5-9(10)6-4-8;/h8-9H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCGAAQZQPQTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride
Reactant of Route 2
4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride
Reactant of Route 3
4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride
Reactant of Route 5
4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride
Reactant of Route 6
4-Ethanesulfonylmethyl-cyclohexylamine hydrochloride

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